molecular formula C14H18N2O3 B2607197 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide CAS No. 922053-40-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

Cat. No.: B2607197
CAS No.: 922053-40-5
M. Wt: 262.309
InChI Key: MGBMDHMLRLARDU-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethyl group at the N1 position and a 2-methoxyacetamide moiety at the C6 position.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-16-12-6-5-11(15-13(17)9-19-2)8-10(12)4-7-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBMDHMLRLARDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohol derivatives, and various substituted amides.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: While none of the evidence directly addresses the target compound’s bioactivity, structural parallels to ’s compound (CAS: 1428652-17-8) suggest possible enzyme inhibitory roles, such as kinase or protease modulation .
  • Data Gaps : Experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence, necessitating further study.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the methoxyacetamide group enhances its pharmacological profile. The molecular formula is C13H15N2O3C_{13}H_{15}N_{2}O_{3} with a molecular weight of approximately 247.27 g/mol.

1. Enzyme Inhibition:
this compound may exert its effects by inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potentially therapeutic outcomes.

2. Receptor Modulation:
The compound may interact with various receptors, modulating their activity and impacting signaling pathways critical for cell function and survival.

3. Antiviral Activity:
Research indicates that similar compounds within the tetrahydroquinoline class exhibit antiviral properties against viruses such as influenza A and Coxsackievirus B3, suggesting that this compound may also possess similar effects.

Antiviral Properties

Preliminary studies have shown that this compound demonstrates significant inhibitory effects against viral infections. Its potential as an antiviral agent warrants further investigation in clinical settings.

Anti-inflammatory Effects

The compound has been noted for potential anti-inflammatory properties. In vitro studies suggest it may reduce inflammatory markers in various cell types, indicating its usefulness in treating inflammatory diseases.

Anticancer Potential

Emerging evidence suggests that this compound could have anticancer activity. Studies involving similar tetrahydroquinoline derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings and Case Studies

Study/SourceFindings
Demonstrated significant antiviral activity against influenza A and Coxsackievirus B3.
Suggested potential anti-inflammatory effects through modulation of inflammatory pathways.
Indicated anticancer properties with the ability to induce apoptosis in cancer cell lines.

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